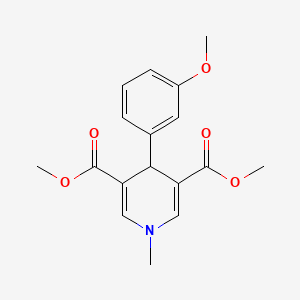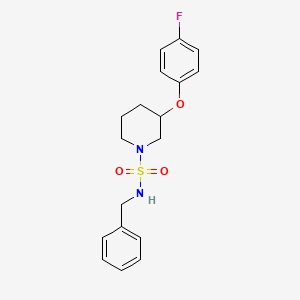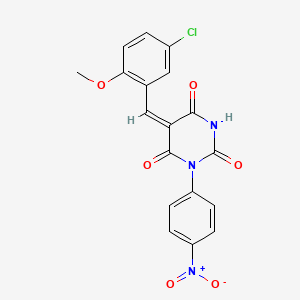![molecular formula C16H22N2O4 B5292640 {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid](/img/structure/B5292640.png)
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid, also known as PEPA, is a synthetic compound that belongs to the family of NMDA receptor modulators. It has gained significant attention in scientific research due to its potential in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid acts as a positive allosteric modulator of NMDA receptors. It binds to a specific site on the receptor, which enhances the activity of the receptor. This leads to an increase in the influx of calcium ions into the neuron, which is essential for the activation of various signaling pathways involved in learning and memory processes.
Biochemical and Physiological Effects
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid in lab experiments is its high potency and selectivity for NMDA receptors. This allows for precise modulation of receptor activity without affecting other neurotransmitter systems. However, one limitation is that {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid is not readily available commercially and must be synthesized in the lab, which can be time-consuming and expensive.
将来の方向性
There are several future directions for research on {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid. One area of interest is its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid can improve cognitive function and reduce neuronal cell death in animal models of these diseases. Another area of interest is the development of more potent and selective NMDA receptor modulators based on the structure of {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid. These compounds may have improved therapeutic potential and fewer side effects compared to existing drugs.
合成法
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid can be synthesized by reacting 2-oxo-2-(4-piperidinyl)acetic acid with 2-phenylethylamine and 1,2-dibromoethane. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is then purified by column chromatography to obtain pure {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid.
科学的研究の応用
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid has been extensively studied for its potential in treating neurological disorders. It has been shown to enhance the activity of NMDA receptors, which are involved in learning and memory processes. Studies have also suggested that {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid may have neuroprotective effects by preventing neuronal cell death and reducing inflammation in the brain.
特性
IUPAC Name |
2-[2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-15(12-22-13-16(20)21)18-10-8-17(9-11-18)7-6-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAQOBKMSUZOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-Oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethoxy}acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-N-methyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5292566.png)
![N-((3S)-1-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)acetamide](/img/structure/B5292569.png)
![methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5292584.png)


![ethyl 5-(4-chlorophenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292594.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1,3,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5292596.png)
![2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5292603.png)
![3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5292607.png)
![5-(2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5292631.png)

![2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol](/img/structure/B5292650.png)

![N-1,3-benzodioxol-5-yl-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5292662.png)